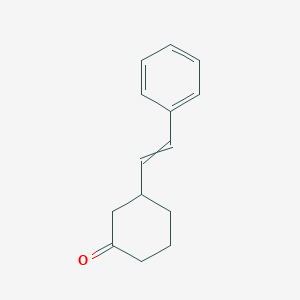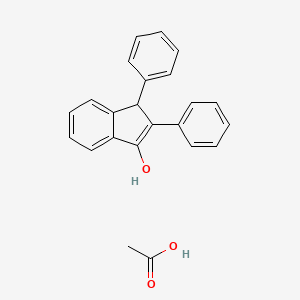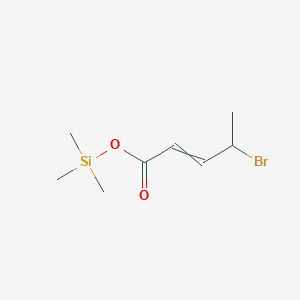methanone CAS No. 88429-20-3](/img/structure/B14402737.png)
[2-(4-Hydroxy-3-methoxyanilino)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is an organic compound that belongs to the class of aromatic ketones known as benzophenones. This compound is characterized by the presence of a phenyl group attached to a methanone moiety, with additional hydroxy and methoxy substituents on the aromatic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzophenones, depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a starting material for the synthesis of more complex molecules.
Biology and Medicine
This compound has been studied for its potential biological activities, including cytotoxic effects against cancer cells and antimicrobial properties. It is also used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is used as a UV stabilizer in plastics and coatings. Its ability to absorb UV light makes it an effective additive for protecting materials from UV degradation .
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-3-methoxyanilino)phenylmethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the aromatic ring allow for hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octabenzone: Another benzophenone derivative used as a UV stabilizer in plastics.
Benzophenone: The parent compound of this class, used in various applications including photoinitiators and fragrances.
Uniqueness
2-(4-Hydroxy-3-methoxyanilino)phenylmethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups enhance its reactivity and allow for a wider range of chemical modifications compared to other benzophenone derivatives .
Eigenschaften
CAS-Nummer |
88429-20-3 |
|---|---|
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
[2-(4-hydroxy-3-methoxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO3/c1-24-19-13-15(11-12-18(19)22)21-17-10-6-5-9-16(17)20(23)14-7-3-2-4-8-14/h2-13,21-22H,1H3 |
InChI-Schlüssel |
VSUOBRBTUXAPJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


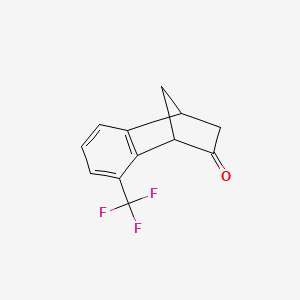
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
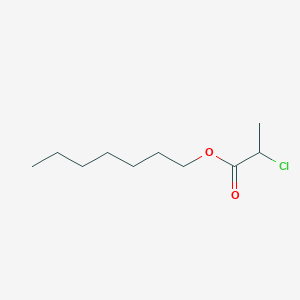
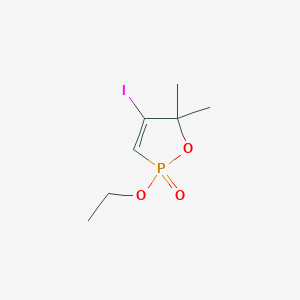
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

